3-Methoxy-4,5-ethylenedioxyamphetamine
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Overview
Description
3-Methoxy-4,5-ethylenedioxyamphetamine is a psychedelic and entactogen drug of the amphetamine class. It is known for its stimulant and psychedelic properties, and it also acts as an entheogen and an entactogen . This compound is an analogue of lophophine, MDA, and MDMA .
Preparation Methods
The synthesis of 3-Methoxy-4,5-ethylenedioxyamphetamine involves several steps. One common method includes the use of 3,4,5-trimethoxyphenylacetate and 3,4,5-dimethoxy-1-aminoacetyl phenyl hydrobromide as starting materials . The reaction is carried out in the presence of dimethylaminopyridine (DMAP) and anhydrous dichloromethane, followed by the addition of EDCI.HCl under nitrogen protection . The mixture is stirred at 0°C for 30 minutes and then at room temperature for 24 hours . The product is then purified through a series of washing and recrystallization steps .
Chemical Reactions Analysis
3-Methoxy-4,5-ethylenedioxyamphetamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrochloric acid, oxoethanoic acid, and urotropine . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the substitution reaction with oxoethanoic acid and hydrochloric acid results in the formation of 1,2,3-trimethoxy benzyl chloride .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-Methoxy-4,5-ethylenedioxyamphetamine involves its role as a non-neurotoxic serotonin releasing agent with no effects on dopamine release . It acts as a 5-HT2A receptor agonist, which is responsible for its psychedelic effects . Additionally, it mediates mood-lifting and empathogenic effects through its action on serotonin release .
Comparison with Similar Compounds
3-Methoxy-4,5-ethylenedioxyamphetamine is similar to other compounds in the amphetamine class, such as lophophine, MDA, and MDMA . it is unique in its specific combination of stimulant and psychedelic properties . Unlike MDMA, which affects both serotonin and dopamine release, this compound primarily affects serotonin release .
Properties
CAS No. |
23693-25-6 |
---|---|
Molecular Formula |
C12H17NO3 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
1-(5-methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)propan-2-amine |
InChI |
InChI=1S/C12H17NO3/c1-8(13)5-9-6-10(14-2)12-11(7-9)15-3-4-16-12/h6-8H,3-5,13H2,1-2H3 |
InChI Key |
HEYPARQBPGSFKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC2=C(C(=C1)OC)OCCO2)N |
Origin of Product |
United States |
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